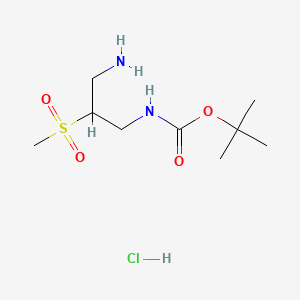

tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride

Description

tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a carbamate-protected amine derivative with a methanesulfonyl (mesyl) substituent on the propyl backbone. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, particularly in peptide and small-molecule drug development . This compound is structurally distinct from simpler Boc-protected amines due to the sulfonyl group, which may confer unique physicochemical properties, such as increased polarity or altered acid-base behavior.

Its applications likely align with intermediates in pharmaceuticals, agrochemicals, or materials science, where protected amines are critical for stepwise synthetic strategies.

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-methylsulfonylpropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S.ClH/c1-9(2,3)15-8(12)11-6-7(5-10)16(4,13)14;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBQRSSYVXQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article summarizes the current knowledge on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a tert-butyl group, an amino group, and a methanesulfonyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with inflammatory processes, potentially reducing cytokine production and mitigating inflammatory responses .

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures exposed to amyloid beta . This suggests potential utility in neuroinflammatory conditions.

2. Neuroprotective Activity

In vivo models have shown that the compound can reduce neuronal cell death associated with amyloid beta aggregation. However, the degree of protection varies, indicating that while it has some efficacy, it may not be sufficient alone to prevent neurodegeneration fully .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Astrocyte Protection Study : In a study involving astrocytes treated with amyloid beta, this compound exhibited a moderate protective effect against cell death. The treatment led to a significant decrease in TNF-α production compared to untreated controls .

- Scopolamine-Induced Memory Impairment Model : In an animal model mimicking Alzheimer's disease, the compound was administered alongside scopolamine. While it did show some reduction in amyloid plaque formation compared to controls, the results were not statistically significant when compared to standard treatments like galantamine .

Data Summary

| Study | Model | Outcome | Significance |

|---|---|---|---|

| Astrocyte Protection | In vitro | Reduced TNF-α levels | Moderate effect observed |

| Memory Impairment | In vivo (scopolamine) | Reduced plaque formation | Not statistically significant |

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Current data suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological studies are necessary to establish long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the methanesulfonyl group on the propyl chain. Below is a comparative analysis with analogous Boc-protected amines:

Physicochemical and Reactivity Differences

- Methanesulfonyl vs. Hydroxyl/Amino Groups: The methanesulfonyl group increases acidity at adjacent C-H bonds, making the compound more susceptible to nucleophilic substitution or elimination compared to hydroxyl-containing analogs like CAS 226.71 .

- Ring Systems vs. Linear Chains : Azetidine- and bicyclo-containing derivatives (e.g., CAS 880545-32-4) exhibit restricted rotation, improving binding affinity in drug-receptor interactions but reducing synthetic accessibility .

Research Findings and Trends

Recent catalogs from PharmaBlock and Enamine highlight a growing demand for sulfonamide- and heterocycle-containing Boc-protected amines , driven by their versatility in drug discovery . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.